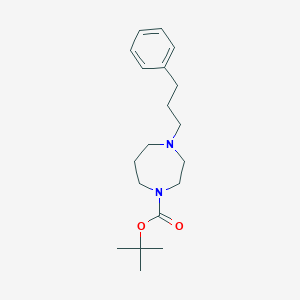
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. While the specific structure for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” is not available, the structure of a related compound, tert-Butyl carbamate, is available and it has a molecular weight of 117.1463 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. While specific reactions for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” are not available, related compounds such as amides and anhydrides undergo various reactions such as hydrolysis under acidic or basic conditions, and reduction to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, boiling point, melting point, and reactivity. While specific properties for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” are not available, related compounds such as amides are solids at room temperature and have higher boiling points than alcohols of similar molar mass .Safety And Hazards
The safety and hazards of a compound depend on its reactivity and toxicity. While specific safety information for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” is not available, related compounds such as synthetic flavoring substances and adjuvants may be safely used in food in accordance with certain conditions .
Orientations Futures
The future directions for a compound depend on its potential applications and ongoing research. While specific future directions for “tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate” are not available, related compounds such as 2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid are being used in the synthesis of other complex organic compounds .
Propriétés
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-8-13-20(15-16-21)12-7-11-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIXGGXLLSTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


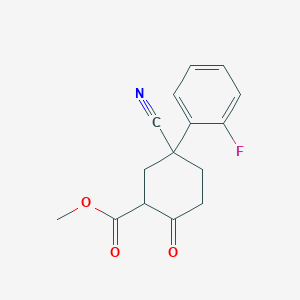
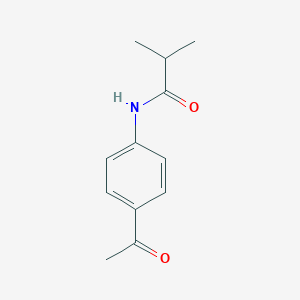
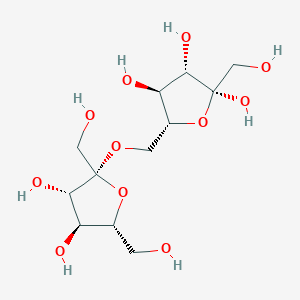
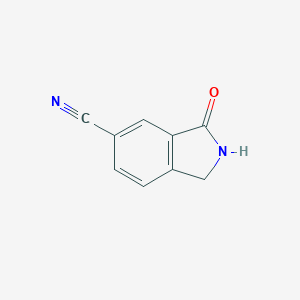

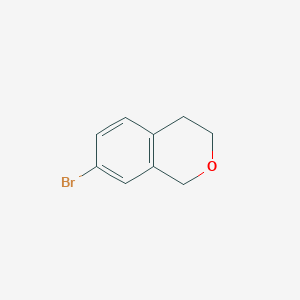



![3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B172201.png)
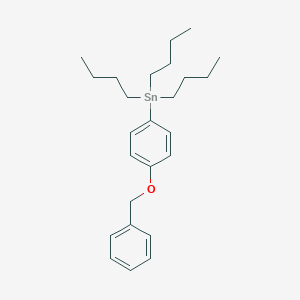
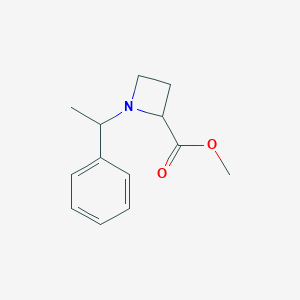

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)